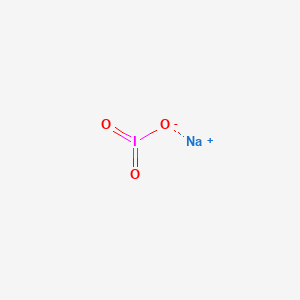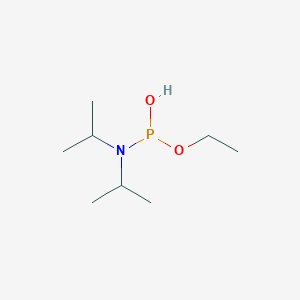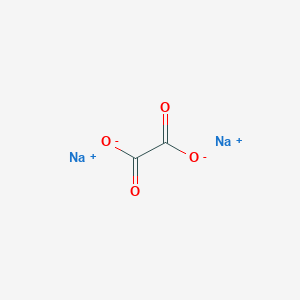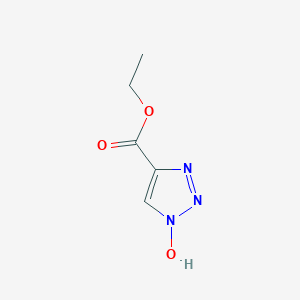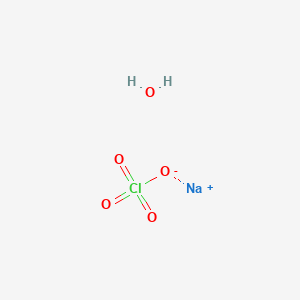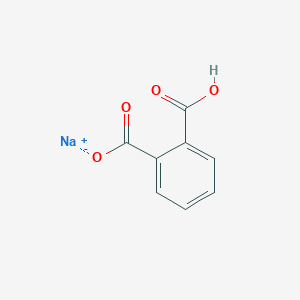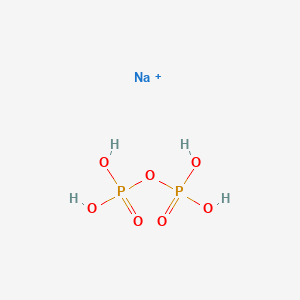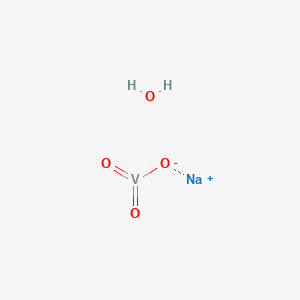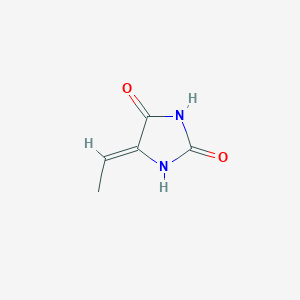
(Z)-5-Ethylidenehydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-Ethylidenehydantoin, also known as EHD, is a heterocyclic organic compound with the chemical formula C6H8N2O2. EHD is a white crystalline powder that is soluble in water and ethanol. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Mecanismo De Acción
The mechanism of action of (Z)-5-Ethylidenehydantoin is not well understood. However, it is believed to act as a nucleophile and react with electrophilic compounds to form adducts. These adducts can then undergo further reactions to form various organic compounds. (Z)-5-Ethylidenehydantoin has also been shown to have antimicrobial activity against various bacteria and fungi.
Efectos Bioquímicos Y Fisiológicos
(Z)-5-Ethylidenehydantoin has been shown to have various biochemical and physiological effects. It has been shown to have anticonvulsant activity in animal models of epilepsy. Furthermore, (Z)-5-Ethylidenehydantoin has been shown to have anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases. (Z)-5-Ethylidenehydantoin has also been shown to have antioxidant activity, which may be useful in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-5-Ethylidenehydantoin has several advantages for lab experiments. It is readily available and relatively inexpensive. Furthermore, it is stable and can be stored for long periods without significant degradation. However, (Z)-5-Ethylidenehydantoin has some limitations for lab experiments. It is highly reactive and can react with other compounds in the lab, leading to unwanted side reactions. Furthermore, (Z)-5-Ethylidenehydantoin has a low melting point, which can make it difficult to handle in some experiments.
Direcciones Futuras
There are several future directions for research on (Z)-5-Ethylidenehydantoin. One area of research is the development of new synthetic methods for (Z)-5-Ethylidenehydantoin that are more efficient and environmentally friendly. Another area of research is the development of new applications for (Z)-5-Ethylidenehydantoin in the synthesis of organic compounds. Furthermore, the mechanism of action of (Z)-5-Ethylidenehydantoin needs to be further elucidated to understand its potential therapeutic applications. Finally, the antimicrobial, anti-inflammatory, and antioxidant properties of (Z)-5-Ethylidenehydantoin need to be further investigated to determine their potential therapeutic applications.
Conclusion
In conclusion, (Z)-5-Ethylidenehydantoin is an important intermediate in the synthesis of various organic compounds. It has been extensively used in scientific research for its various applications. (Z)-5-Ethylidenehydantoin has several advantages and limitations for lab experiments, and there are several future directions for research on (Z)-5-Ethylidenehydantoin. Further research on (Z)-5-Ethylidenehydantoin can lead to the development of new synthetic methods and the discovery of new therapeutic applications.
Métodos De Síntesis
(Z)-5-Ethylidenehydantoin can be synthesized by the reaction of glycine and acetaldehyde in the presence of a catalyst such as sodium hydroxide. The reaction proceeds through a condensation reaction and subsequent cyclization to form (Z)-5-Ethylidenehydantoin. The yield of (Z)-5-Ethylidenehydantoin can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
Aplicaciones Científicas De Investigación
(Z)-5-Ethylidenehydantoin has been extensively used in scientific research as a precursor for the synthesis of various organic compounds. It has been used in the synthesis of anticonvulsant drugs such as primidone, which is used to treat epilepsy. (Z)-5-Ethylidenehydantoin has also been used in the synthesis of agrochemicals such as herbicides and fungicides. Furthermore, (Z)-5-Ethylidenehydantoin has been used in the synthesis of fluorescent dyes, which are used in biological imaging and sensing.
Propiedades
Número CAS |
137920-51-5 |
|---|---|
Nombre del producto |
(Z)-5-Ethylidenehydantoin |
Fórmula molecular |
C5H6N2O2 |
Peso molecular |
126.11 g/mol |
Nombre IUPAC |
(5Z)-5-ethylideneimidazolidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-2-3-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9)/b3-2- |
Clave InChI |
UGIOACMSGGVRIA-IHWYPQMZSA-N |
SMILES isomérico |
C/C=C\1/C(=O)NC(=O)N1 |
SMILES |
CC=C1C(=O)NC(=O)N1 |
SMILES canónico |
CC=C1C(=O)NC(=O)N1 |
Sinónimos |
2,4-Imidazolidinedione,5-ethylidene-,(Z)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




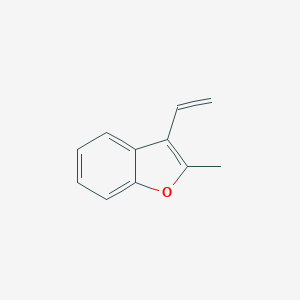
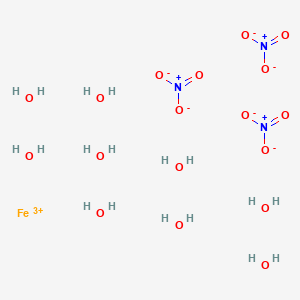
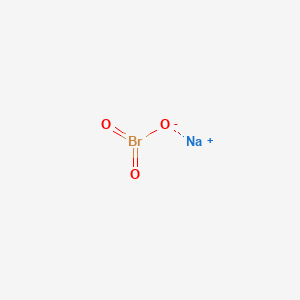
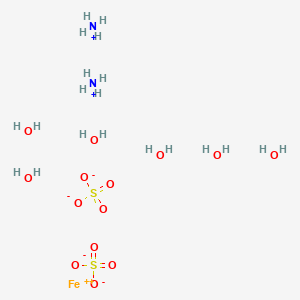
![2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)
